2-(2-Methylpropanoyl)benzoic acid

説明

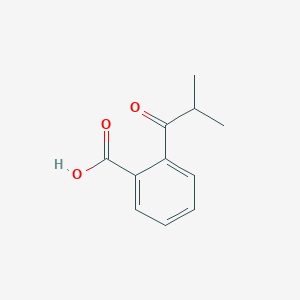

2-(2-Methylpropanoyl)benzoic acid is a benzoic acid derivative with a 2-methylpropanoyl (isobutyryl) group substituted at the ortho position of the benzene ring. Structurally, it combines the aromatic carboxylic acid framework with an aliphatic acyl chain, which influences its physicochemical properties and biological interactions. The compound’s unique substitution pattern may confer distinct solubility, reactivity, and bioactivity compared to simpler benzoic acid derivatives.

特性

IUPAC Name |

2-(2-methylpropanoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSNGPWULWQNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311736 | |

| Record name | 2-(2-methylpropanoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-58-4 | |

| Record name | NSC245099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methylpropanoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropanoyl)benzoic acid typically involves the acylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where benzoic acid reacts with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

化学反応の分析

Types of Reactions: 2-(2-Methylpropanoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzoic acid derivatives.

科学的研究の応用

Pharmaceuticals

2-(2-Methylpropanoyl)benzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in anti-inflammatory and analgesic formulations. Research indicates that modifications of this compound can lead to enhanced biological activity and reduced side effects.

Case Study: Anti-Inflammatory Agents

- A study explored the efficacy of this compound derivatives in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of pain and inflammation. The results demonstrated significant inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

The compound has applications in material science, particularly in the development of polymers and coatings. Its ability to act as a chromogenic agent makes it valuable for creating color-forming systems used in pressure-sensitive adhesives and thermal marking applications.

Case Study: Chromogenic Phthalide Compounds

- Research has shown that derivatives of this compound can be used to synthesize phthalide-based color formers, which are essential in carbonless copying paper and thermal printing technologies. The efficiency of these compounds in color formation under specific conditions was thoroughly evaluated .

Data Tables

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Modified benzoic acids |

| Material Science | Color formers | Phthalide derivatives |

| Food Industry | Preservatives | Benzoate derivatives |

作用機序

The mechanism of action of 2-(2-Methylpropanoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 2-(2-methylpropanoyl)benzoic acid, differing primarily in the nature of their substituents:

Solubility and Abraham Model Parameters

The solubility of benzoic acid derivatives is influenced by substituent polarity and hydrogen-bonding capacity:

- 2-Methylbenzoic acid: High solubility in alcohols and ethers due to moderate hydrogen-bond donor (A=0.420) and acceptor (B=0.440) capacities .

- This compound (inferred): The branched aliphatic chain may lower aqueous solubility compared to 2-methylbenzoic acid due to increased hydrophobicity. Its Abraham parameters (unreported) could resemble those of aliphatic esters, with higher L (lipophilicity) and reduced A/B values.

Table: Comparative Properties of Selected Benzoic Acid Derivatives

生物活性

2-(2-Methylpropanoyl)benzoic acid, also known as a derivative of benzoic acid, is an aromatic carboxylic acid characterized by the presence of a 2-methylpropanoyl group attached to the benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated moderate antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of approximately 66.6 µg/mL. However, it was found to be inactive against other tested Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various assays. It has been suggested that this compound may modulate inflammatory pathways by interacting with specific molecular targets within cells. This interaction could lead to the inhibition of pro-inflammatory cytokines, although detailed mechanisms remain to be fully elucidated .

Cytotoxicity Studies

In cytotoxicity assessments using mouse fibroblast (L929) and human endocervical adenocarcinoma (KB3.1) cell lines, this compound showed no significant cytotoxic effects at tested concentrations. This suggests a favorable safety profile for further development in therapeutic applications .

The mechanism through which this compound exerts its biological effects likely involves its interaction with various enzymes and receptors. As an electrophile, it can participate in nucleophilic attack reactions, potentially leading to the formation of adducts with biomolecules that modulate their activity. Further research is needed to clarify these interactions and their implications for therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Structure | Moderate against S. aureus | Non-cytotoxic |

| Benzoic Acid | C₇H₆O₂ | Weak | Non-cytotoxic |

| 2-Methylbenzoic Acid | C₈H₈O₂ | Inactive | Non-cytotoxic |

This table highlights that while this compound possesses notable antimicrobial activity compared to simpler benzoic acid derivatives, its cytotoxicity profile remains favorable.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from benzoic acids. For instance:

- Antimicrobial Efficacy : A study published in Journal of Natural Products evaluated various benzoic acid derivatives, including this compound, revealing its moderate activity against specific bacterial strains while noting the inactivity of other derivatives .

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of benzoic acid derivatives demonstrated that certain structural modifications could enhance their efficacy in inhibiting inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Safety Profile Assessment : In vitro studies assessing cytotoxicity across different cell lines have consistently shown that this compound does not exhibit significant toxicity, making it a candidate for further pharmacological development .

Q & A

Basic Research Questions

Q. What safety precautions should be prioritized when handling 2-(2-Methylpropanoyl)benzoic acid, given limited toxicological data?

- Methodological Answer : Due to the lack of comprehensive safety data (e.g., skin/eye irritation, mutagenicity, or STOT effects), adopt standard laboratory safety protocols:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles .

- Ensure proper ventilation and access to emergency eyewash stations .

- Follow waste disposal guidelines compliant with local regulations, as ecotoxicity and biodegradability data are unavailable .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Employ spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify aromatic protons and carbonyl groups.

- X-ray Crystallography : Resolve crystal structure for bond-length validation, similar to tert-butyl analogs studied via single-crystal X-ray diffraction .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the thermochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies and ionization potentials .

- Basis Sets : Use 6-311+G(d,p) for geometry optimization and vibrational frequency calculations.

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate aqueous or organic environments.

Q. How can derivatives of this compound be designed for biological activity screening?

- Methodological Answer : Focus on functional group modifications:

- Esterification/Amidation : Introduce boronic ester groups (e.g., dioxaborinanyl derivatives) to target enzymes like hormone-sensitive lipase (HSL) .

- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinity with receptors or enzymes, leveraging structural analogs (e.g., 4-cyano-cyclohexylamino derivatives) .

Q. What experimental strategies are recommended for studying the metabolic fate of this compound?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS.

- Isotopic Labeling : Track metabolic pathways using -labeled carboxyl groups.

- Comparative Analysis : Reference structurally similar compounds (e.g., hydroxy-methylphenyl acetamide derivatives) to hypothesize metabolic intermediates .

Data Contradiction and Uncertainty Management

Q. How should researchers address discrepancies in physicochemical data for this compound across sources?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。